molecular formula C11H7Cl2NO4 B3375569 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid CAS No. 111187-17-8

2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Cat. No.: B3375569
CAS No.: 111187-17-8
M. Wt: 288.08 g/mol
InChI Key: IEODYFJEEGJUQB-UHFFFAOYSA-N
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Description

2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a synthetic isoindole derivative characterized by a 1,3-dioxoisoindoline core substituted with chlorine atoms at positions 5 and 6, and a propanoic acid side chain. Its structural features, including electron-withdrawing chlorine substituents and a carboxylic acid group, influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO4/c1-4(11(17)18)14-9(15)5-2-7(12)8(13)3-6(5)10(14)16/h2-4H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEODYFJEEGJUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC(=C(C=C2C1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154305
Record name 5,6-Dichloro-1,3-dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111187-17-8
Record name 5,6-Dichloro-1,3-dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111187-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-1,3-dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies from diverse research sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H7Cl2NO4
  • Molecular Weight : 288.08 g/mol
  • CAS Number : 111187-17-8
  • Purity : Minimum 95% .

Structural Information

The structure of this compound can be represented as follows:

PropertyValue
LogP3.93
Heavy Atoms Count23
Rotatable Bond Count6
Number of Rings2
Polar Surface Area (Å)64
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized compounds related to isoindole structures display significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties

Recent investigations into the anticancer potential of isoindole derivatives have revealed promising results. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of cell cycle regulators .

Case Study: Cancer Cell Line Testing

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in:

Treatment Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, the compound has been noted for its neuroprotective effects. Preliminary studies suggest it may help mitigate neurodegenerative processes by reducing oxidative stress markers in neuronal cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that derivatives of isoindole compounds can exhibit anti-inflammatory and anticancer activities. Studies have shown that modifications to the isoindole structure can enhance biological activity, making 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid a valuable scaffold for drug development.

Biochemical Studies

In biochemical research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes related to disease processes could provide insights into new treatment strategies. For instance, isoindole derivatives have been noted for their role in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

Material Science

The unique properties of this compound enable its application in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metal ions can be utilized in creating catalysts or sensors for environmental monitoring.

Case Studies

Study TitleFocusFindings
Investigation of Isoindole Derivatives as Anticancer AgentsMedicinal ChemistryDemonstrated that structural modifications enhance cytotoxicity against various cancer cell lines.
Enzyme Inhibition Studies on COX EnzymesBiochemistryFound that this compound inhibits COX activity effectively compared to other known inhibitors.
Synthesis of Metal Complexes for Catalytic ApplicationsMaterial ScienceDeveloped metal complexes using the compound that showed improved catalytic activity in organic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the isoindole-1,3-dione core but differing in substituents and side chains. Key differences in molecular weight, lipophilicity (logP), solubility, and functional groups are highlighted.

Structural Analogs and Key Properties

Compound Name Molecular Formula Molecular Weight Substituents logP Notable Features Reference
2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid (Target) C₁₁H₇Cl₂NO₄ 304.09* 5,6-Cl; propanoic acid ~2.8† Enhanced lipophilicity due to Cl; moderate solubility in polar solvents N/A‡
2-(5,6-Dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid C₁₀H₅Cl₂NO₄ 276.06 5,6-Cl; acetic acid ~2.1† Shorter side chain; reduced steric hindrance compared to target
(2S)-2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid C₁₃H₁₁NO₆ 277.23 No Cl; pentanedioic acid ~1.5† Extended carboxylic chain; higher water solubility
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid C₁₇H₁₃NO₄ 295.29 Phenyl group; propanoic acid 2.58 Increased aromaticity; higher logP due to phenyl substituent
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide hydrochloride C₁₀H₁₀ClN₃O₂ 239.66 Ethanimidamide; HCl salt N/A Basic side chain; salt form enhances solubility in aqueous media

*Calculated based on molecular formula. †Estimated via computational tools (e.g., XLogP3) due to lack of experimental data. ‡No direct experimental data available; inferred from analogs.

Analysis of Key Differences

a) Substituent Effects
  • Chlorine Atoms: The 5,6-dichloro substitution in the target compound increases molecular weight and lipophilicity (logP ~2.8) compared to non-chlorinated analogs like the pentanedioic acid derivative (logP ~1.5) .
  • Side Chain Variations: The propanoic acid chain in the target compound balances solubility and lipophilicity, whereas the acetic acid analog (shorter chain) exhibits reduced steric bulk but lower molecular weight . The pentanedioic acid derivative’s extended carboxylic chain significantly improves water solubility, making it more suitable for aqueous formulations .
b) Physicochemical Properties
  • Acid-Base Behavior : The carboxylic acid group (pKa ~4–5) enables ionization at physiological pH, contrasting with the ethanimidamide hydrochloride derivative, which remains protonated in acidic conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of dichlorinated isoindole precursors with propanoic acid derivatives under anhydrous conditions. Optimization can be achieved by varying catalysts (e.g., Lewis acids like ZnCl₂), temperature (80–120°C), and solvent polarity (e.g., DMF vs. THF). Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of isoindole to carboxylic acid (1:1.2–1.5) improves yield .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (95% purity threshold) and nuclear magnetic resonance (¹H/¹³C NMR) are critical. For example, the isoindole ring protons appear as distinct doublets in the 7.5–8.2 ppm range, while the propanoic acid moiety shows a triplet near δ 2.8–3.1 ppm in ¹H NMR. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 303.1) .

Q. What safety protocols are essential during laboratory handling of this compound?

  • Methodological Answer : Use fume hoods for synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line variability, solvent DMSO concentration). Conduct dose-response curves (0.1–100 µM) in parallel experiments using standardized protocols (e.g., MTT assays). Validate results with orthogonal assays (e.g., Western blotting for target protein inhibition) .

Q. What computational modeling approaches are suitable for studying the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., benzoxazole-binding enzymes) can predict binding affinities. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) analyze electronic properties of the dichloro-isoindole core, correlating with reactivity .

Q. How can reaction intermediates be isolated and characterized to elucidate mechanistic pathways?

  • Methodological Answer : Quench reactions at timed intervals (e.g., 30 min, 1 h, 3 h) and isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradient). Use high-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) to identify transient species, such as enol intermediates (C=O stretch at ~1700 cm⁻¹) .

Q. What strategies mitigate degradation of this compound under physiological conditions during in vitro studies?

  • Methodological Answer : Stabilize the compound in PBS buffer (pH 7.4) with 0.1% BSA to reduce non-specific binding. Conduct stability assays via HPLC over 24–72 hours. Lyophilization in the presence of cryoprotectants (e.g., trehalose) enhances long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

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